molecular formula C10H8FN B127625 3-fluoro-1-phenyl-1H-pyrrole CAS No. 148541-80-4

3-fluoro-1-phenyl-1H-pyrrole

Cat. No. B127625
CAS RN: 148541-80-4
M. Wt: 161.18 g/mol
InChI Key: JCSGVDPWRKMFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-phenyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenyl-1H-pyrrole is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes, such as proteases and kinases, which are involved in various physiological processes. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole may act as a ligand for certain receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-1-phenyl-1H-pyrrole are still under investigation. However, it has been reported that this compound may have antitumor and antiviral activities. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole may have anxiolytic and sedative effects, which are mediated by its interaction with GABA receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Fluoro-1-phenyl-1H-pyrrole in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Additionally, 3-Fluoro-1-phenyl-1H-pyrrole has a relatively low toxicity, which makes it safe to handle in the laboratory. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 3-Fluoro-1-phenyl-1H-pyrrole. One of the directions is the investigation of its potential as a building block for the synthesis of biologically active molecules. Another direction is the exploration of its potential as a ligand for certain receptors, such as GABA receptors. Additionally, the development of new synthetic methods for the preparation of 3-Fluoro-1-phenyl-1H-pyrrole and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.

Synthesis Methods

The synthesis of 3-Fluoro-1-phenyl-1H-pyrrole can be achieved through various methods, including the reaction of 3-fluoropyrrole with phenylacetylene in the presence of a palladium catalyst. Another method involves the reaction of 3-fluoro-1-phenylprop-2-yn-1-ol with hydrazine hydrate in the presence of a base. The yield of this compound can be improved by modifying the reaction conditions, such as temperature, time, and the type of catalyst used.

Scientific Research Applications

3-Fluoro-1-phenyl-1H-pyrrole has been extensively studied in various scientific fields due to its unique properties. In medicinal chemistry, this compound has been found to have potential applications as a building block for the synthesis of biologically active molecules, such as antitumor and antiviral agents. In material science, 3-Fluoro-1-phenyl-1H-pyrrole has been used as a monomer for the preparation of conducting polymers, which have potential applications in electronic devices. In organic synthesis, this compound has been used as a reagent for the preparation of various heterocyclic compounds.

properties

CAS RN

148541-80-4

Product Name

3-fluoro-1-phenyl-1H-pyrrole

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

3-fluoro-1-phenylpyrrole

InChI

InChI=1S/C10H8FN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H

InChI Key

JCSGVDPWRKMFMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC(=C2)F

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=C2)F

synonyms

1H-Pyrrole,3-fluoro-1-phenyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.